molecular formula C8H7FN2 B1447613 4-Fluoro-1-methyl-1H-benzo[d]imidazole CAS No. 1379180-06-9

4-Fluoro-1-methyl-1H-benzo[d]imidazole

Cat. No.: B1447613
CAS No.: 1379180-06-9
M. Wt: 150.15 g/mol
InChI Key: JXEMBFXNJVZDLJ-UHFFFAOYSA-N
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Description

Historical Context and Development of Fluorinated Benzimidazoles

Fluorinated benzimidazoles emerged as critical pharmacophores in the late 20th century, driven by fluorine's unique ability to modulate pharmacokinetic and electronic properties. Early work focused on modifying the benzimidazole core to enhance bioavailability and target selectivity. The introduction of fluorine at specific positions, such as the 4-position, became a strategic approach to improve metabolic stability and binding affinity. By the 2000s, microwave-assisted synthesis methods (e.g., 240°C reactions using trimethyl orthoformate) enabled efficient production of fluorinated derivatives, accelerating structure-activity relationship studies.

Position Within Heterocyclic Chemistry

Benzimidazoles are bicyclic systems featuring fused benzene and imidazole rings. The 4-fluoro-1-methyl derivative occupies a specialized niche due to:

  • Electronic Modulation : Fluorine's electronegativity (-3.98 Pauling scale) alters π-electron density, enhancing aromatic stacking interactions.
  • Synthetic Versatility : Methylation at the 1-position stabilizes the imidazole nitrogen, preventing unwanted tautomerization.
    Table 1 summarizes key structural attributes:
Property Value Source
Molecular Formula C₈H₇FN₂
Molecular Weight 150.15 g/mol
IUPAC Name 4-Fluoro-1-methylbenzimidazole
SMILES CN1C=NC2=C1C=CC=C2F

Significance of Fluorine Substitution at the 4-Position

The 4-fluoro substitution confers three principal advantages:

  • Lipophilicity Enhancement : Fluorine increases logP by ~0.25 units, improving membrane permeability.
  • Metabolic Resistance : The C–F bond resists oxidative degradation by cytochrome P450 enzymes.
  • Steric Effects : Fluorine's small atomic radius (0.64 Å) minimizes steric hindrance while optimizing target engagement.
    In antimicrobial studies, 4-fluoro derivatives exhibit 8–32× greater potency against Staphylococcus aureus compared to non-fluorinated analogs.

Nomenclature and Structural Classification

The compound adheres to IUPAC guidelines for benzimidazole derivatives:

  • Root : Benzo[d]imidazole (fusion at 4a-5a positions)
  • Substituents :
    • Fluoro at C4 (ring numbering: benzene C4 = imidazole C7)
    • Methyl at N1

      Alternative naming systems include:
  • Hantzsch-Widman : 1-Methyl-4-aza-7-fluoraindene
  • CAS Registry : 1379180-06-9 X-ray crystallography confirms a planar geometry with a 120° bond angle at N1–C2–N3, typical of aromatic imidazoles.

Properties

IUPAC Name

4-fluoro-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-11-5-10-8-6(9)3-2-4-7(8)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEMBFXNJVZDLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Fluorinated o-Phenylenediamines

A widely used method involves preparing 4-fluoro-substituted o-phenylenediamines, which are then cyclized with formamide or other carbonyl sources to form the benzimidazole ring. Subsequent N-methylation yields the target compound.

This approach benefits from regioselective incorporation of fluorine at the 4-position before ring closure, ensuring high positional fidelity.

Synthesis via Fluorination of Methylbenzimidazole

Alternatively, benzimidazole derivatives with an N-methyl group are synthesized first, followed by selective fluorination at the 4-position using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

  • Advantages: Avoids handling potentially unstable fluorinated diamines
  • Challenges: Requires careful control to prevent over-fluorination or substitution at undesired positions

Specific Preparation Methodologies and Experimental Details

While direct literature on 4-Fluoro-1-methyl-1H-benzo[d]imidazole is limited, analogous methods for fluorinated benzimidazoles and related compounds provide valuable insights.

Sodium Hydride-Mediated Cyclization (Adapted from Related Fluorobenzimidazole Syntheses)

A patent describing the synthesis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole illustrates a general approach involving:

  • Use of sodium hydride to deprotonate amidine precursors in aprotic solvents (e.g., tetrahydrofuran, 1,4-dioxane, acetonitrile)
  • Dropwise addition of N-substituted acetamidine derivatives bearing fluorine substituents
  • Heating the reaction mixture (40–100 °C) for 4–10 hours to promote cyclization
  • Workup involving aqueous extraction, organic phase drying, and crystallization from hexane/water mixtures to isolate the product

This method, while described for a different N-substituent, exemplifies efficient cyclization to fluorinated benzimidazoles with good yields and purity.

Reduction and Recrystallization Method

Another approach involves reduction of intermediates such as nitro-substituted fluorobenzimidazoles followed by purification:

  • Reaction with sodium tetrahydroborate at 50 °C for 4 hours
  • Monitoring by thin-layer chromatography (TLC)
  • Workup includes aqueous washing and recrystallization from n-heptane to afford high-purity products with yields around 80%

Though this example is for a bromofluoro derivative, similar reduction and purification techniques apply to the methyl-fluoro benzimidazole.

Coupling and Cyclization via Carbodiimide-Mediated Methods

Recent medicinal chemistry research describes a strategy involving:

  • Coupling of benzene-1,2-diamines substituted with fluorine with isothiocyanate derivatives
  • Intramolecular cyclization mediated by N,N′-diisopropylcarbodiimide (DIC)
  • Removal of protecting groups to yield fluorinated benzimidazole derivatives

This method allows for modular synthesis and fine-tuning of substituents, potentially adaptable for N-methylation after cyclization.

Comparative Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range (%)
Sodium hydride-mediated cyclization Sodium hydride, aprotic solvent (THF, dioxane), N-substituted acetamidine, 40–100 °C, 4–10 h Short reaction time, simple workup, environmentally friendly Requires handling hydride, sensitive to moisture ~60 (reported for analogs)
Reduction and recrystallization Sodium tetrahydroborate, 50 °C, recrystallization from n-heptane High purity, straightforward purification Multi-step, requires monitoring by TLC ~80
Carbodiimide-mediated coupling Benzene-1,2-diamines, isothiocyanates, DIC, protecting group removal Versatile, modular synthesis, scalable Complex precursor preparation Not specified

Research Findings and Optimization Notes

  • Solvent choice: Aprotic solvents such as tetrahydrofuran, acetonitrile, and dimethylformamide are preferred for sodium hydride-mediated cyclizations due to their stability and ability to dissolve reactants.
  • Temperature control: Maintaining reaction temperatures between 40 °C and 100 °C optimizes cyclization efficiency and minimizes side reactions.
  • Purification: Crystallization from hexane/water or n-heptane effectively isolates high-purity fluorobenzimidazoles, reducing labor and environmental impact.
  • Yield considerations: While yields vary by method and substituents, reported yields range from 60% to 80% for related fluorobenzimidazole derivatives, indicating practical scalability.
  • Scalability: Carbodiimide-mediated coupling offers a scalable route for diverse substituted benzimidazoles, useful in drug development contexts.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield de-fluorinated or demethylated derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products: The major products formed from these reactions include N-oxides, de-fluorinated derivatives, and various substituted imidazoles, depending on the reagents and conditions used.

Scientific Research Applications

4-Fluoro-1-methyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Electronic Effects

Substituent Position and Electronic Influence
  • 4-Chloro-6-fluoro-1H-benzo[d]imidazole (CAS 1314092-05-1):
    This compound replaces the methyl group at position 1 with hydrogen and introduces chlorine at position 4. The chlorine atom (electron-withdrawing) and fluorine (also electron-withdrawing) create a highly electron-deficient ring compared to 4-Fluoro-1-methyl-benzimidazole. This reduces nucleophilic reactivity but may enhance stability toward electrophilic attacks .
  • 2-Chloro-6-fluoro-1H-benzo[d]imidazole (CAS 108662-49-3): Substitutions at positions 2 and 6 alter the electron density distribution.
Impact of Methyl vs. Halogen Substituents
  • The methyl group at position 1 enhances solubility in organic solvents compared to unsubstituted benzimidazoles .
  • This contrasts with 4-Fluoro-1-methyl-benzimidazole, where the methyl group reduces basicity, stabilizing the neutral form across a broader pH range .

Reactivity with Ozone and Other Electrophiles

Studies on imidazole derivatives () reveal that substituents critically influence reaction pathways and kinetics:

  • Imidazole vs. Pyrazole: Imidazole reacts with ozone at a rate constant of $2.3 \times 10^5 \, \text{M}^{-1}\text{s}^{-1}$, while pyrazole reacts slower ($56 \, \text{M}^{-1}\text{s}^{-1}$) due to reduced electron density .
  • Role of Fluorine :
    Fluorine’s electron-withdrawing effect deactivates the ring, directing ozone to attack less deactivated positions (e.g., position 5 or 6). This contrasts with 4-Chloro-6-fluoro-benzimidazole, where chlorine further deactivates the ring, possibly slowing ozone reactions .

Physical and Spectral Properties

  • Solubility and Melting Points :
    The methyl group in 4-Fluoro-1-methyl-benzimidazole enhances lipophilicity compared to polar derivatives like 3-Fluoro-4-(1H-imidazol-1-yl)benzoic acid (CAS 1021235-05-1), which contains a carboxylic acid group. This makes the target compound more suitable for organic synthesis but less water-soluble .
  • Crystallography : Substituents like fluorine and methyl influence crystal packing. For example, Mercury software analyses () suggest that fluorine’s small size and high electronegativity promote tighter packing, increasing melting points compared to bulkier substituents .

Biological Activity

4-Fluoro-1-methyl-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biochemical properties, cellular effects, molecular mechanisms, and pharmacological potential of this compound, supported by data tables and relevant case studies.

This compound interacts with various biomolecules, particularly enzymes and receptors. Notably, it has been shown to affect cytochrome P450 enzymes, which play a crucial role in drug metabolism. These interactions can lead to either inhibition or activation of these enzymes, thereby influencing metabolic pathways crucial for pharmacokinetics and drug efficacy.

Table 1: Interaction with Cytochrome P450 Enzymes

EnzymeEffectReference
CYP1A2Inhibition
CYP2D6Activation
CYP3A4Mixed effects

Cellular Effects

The effects of this compound on cellular processes are varied and dependent on cell type. It has been reported to modulate signaling pathways such as the MAPK/ERK pathway, which is integral to cell proliferation and differentiation. In animal models, lower doses have shown potential therapeutic effects, including tumor growth inhibition and immune response modulation.

Molecular Mechanism

At a molecular level, the compound binds to specific biomolecules, altering their activity. For instance, its interaction with the GABA-A receptor as a positive allosteric modulator (PAM) has been highlighted in recent studies. This binding enhances receptor function and may offer therapeutic avenues for neurological disorders .

Table 2: Summary of Molecular Mechanisms

MechanismDescriptionReference
Enzyme InhibitionAlters activity of cytochrome P450 enzymes
Allosteric ModulationEnhances GABA-A receptor function
Tumor Growth InhibitionModulates signaling pathways affecting cancer cells

Pharmacological Potential

Recent studies have explored the pharmacological potential of this compound derivatives. For example, derivatives exhibiting PARP-1 inhibitory activity have shown promise in treating BRCA-mutant cancers. The compound's structural modifications have led to improved potency against cancer cell lines .

Case Study: PARP-1 Inhibition

A study evaluated several derivatives of benzimidazole compounds for their ability to inhibit PARP-1:

  • Compound 6b exhibited an IC50 of 8.65 nM, comparable to established inhibitors like Veliparib.
  • Compound 6m displayed significant anti-proliferation activity against MDA-MB-436 cells with an IC50 of 25.36 µM .

Stability and Dosage Effects

The stability of this compound under laboratory conditions has been confirmed; however, degradation may occur under prolonged exposure to light or heat. Dosage effects in animal models indicate that low doses can yield beneficial therapeutic outcomes while higher doses may lead to toxicity .

Q & A

Q. What are the common synthetic routes for 4-Fluoro-1-methyl-1H-benzo[d]imidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The methyl group at the 1-position can be introduced via alkylation of 4-Fluoro-1H-benzo[d]imidazole using sodium hydride (NaH) as a base and methyl iodide (CH₃I) in anhydrous DMF at 60°C . Competitive side reactions (e.g., over-alkylation) are minimized by controlling stoichiometry (1:1.2 molar ratio of imidazole to alkyl halide). Yields typically range from 60–75%, with purity confirmed via HPLC (C18 column, acetonitrile/water mobile phase). Alternative bases like potassium carbonate (K₂CO₃) in DMSO may reduce side products but require longer reaction times (24–48 hours) .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer :
  • X-ray crystallography : Single-crystal XRD (e.g., using SHELX software for refinement ) confirms the orthorhombic crystal system (space group Pbcn) and fluorine/methyl substituent positions.
  • Spectroscopy : ¹⁹F NMR (δ ≈ -120 ppm for C-F) and ¹H NMR (δ 3.8 ppm for N-CH₃) validate substituents. IR spectroscopy identifies N-H stretches (~3400 cm⁻¹) and aromatic C-F vibrations (1220 cm⁻¹) .
  • Mass spectrometry : ESI-MS ([M+H]⁺ = 165.07) confirms molecular weight .

Q. What spectroscopic techniques are critical for monitoring purity during synthesis?

  • Methodological Answer : Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) with UV detection at 254 nm resolves impurities (retention time ≈ 8.2 min). TLC (silica gel, ethyl acetate/hexane 1:1) with Rf = 0.5 under UV visualization ensures reaction progress .

Advanced Research Questions

Q. How do computational methods like DFT elucidate the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap ≈ 5.2 eV), indicating moderate reactivity. Molecular Electrostatic Potential (MEP) maps show electron-deficient regions near fluorine, favoring nucleophilic attacks at the 2-position . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···F contacts ≈ 15% of crystal packing) .

Q. What contradictions arise in biological activity data between this compound and its analogs?

  • Methodological Answer :
  • Anticancer activity : 4-Fluoro-1-methyl derivatives exhibit IC₅₀ = 7.8–10.2 µM against HeLa cells, outperforming 4-chloro analogs (IC₅₀ = 15–20 µM) due to fluorine’s electronegativity enhancing target binding .
  • Antimicrobial activity : Methyl substitution reduces potency compared to 5-fluoro-2-methyl derivatives (MIC = 25–30 µg/mL vs. 10 µg/mL), likely due to steric hindrance .
  • Resolution : Structure-activity relationship (SAR) studies using CoMFA/CoMSIA models optimize substituent placement .

Q. How do crystallographic challenges (e.g., twinning) affect structural analysis of this compound?

  • Methodological Answer : High-resolution data (d-spacing < 0.8 Å) collected at 100 K minimize thermal motion artifacts. SHELXL refines twinned data (BASF parameter ≈ 0.3) via the HKLF5 format. Mercury software visualizes voids (<5% cell volume) and validates hydrogen-bonding networks (e.g., N-H···N interactions) .

Q. What strategies optimize reaction yields in the alkylation of 4-Fluoro-1H-benzo[d]imidazole?

  • Methodological Answer :
  • Solvent selection : DMF enhances solubility but risks carbocation formation; switching to THF reduces side products.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency (yield increase from 60% to 82%) .
  • Microwave-assisted synthesis : 30-minute reactions at 100°C achieve 90% conversion vs. 24 hours conventionally .

Methodological Considerations for Data Contradictions

  • Conflicting biological data : Validate assays using standardized protocols (e.g., MTT for cytotoxicity, CLSI guidelines for antimicrobial tests) .
  • Crystallographic discrepancies : Cross-validate with powder XRD to detect polymorphic variations .
  • Computational vs. experimental results : Benchmark DFT geometries against XRD bond lengths (error < 0.02 Å) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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